2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(12-13-16-8-4-3-5-9-16)22-21(25)20(24)19-15(2)23-18-11-7-6-10-17(18)19/h3-11,14,23H,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFJWMBHNCSWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 2-Methylindole
The synthesis typically begins with functionalization of the indole core. 2-Methylindole undergoes acylation at the C3 position using chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to neutralize HCl, driving the reaction to completion.
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → room temperature (RT) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
The intermediate 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride is isolated via vacuum filtration and used directly in the next step.
Amide Coupling with 4-Phenylbutan-2-amine
The acyl chloride intermediate reacts with 4-phenylbutan-2-amine in a nucleophilic acyl substitution. To mitigate side reactions, the amine is pre-treated with TEA (1.2 equivalents) in tetrahydrofuran (THF).
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → reflux (66°C) |
| Reaction Time | 12–18 hours |
| Workup | Aqueous extraction, silica gel chromatography |
| Yield | 70–75% |
Alternative coupling agents like 1,1-carbonyldiimidazole (CDI) have been explored for milder conditions. CDI activates the carboxylic acid derivative of 2-methylindole-3-acetic acid, forming an imidazolide intermediate that reacts efficiently with the amine. This method avoids harsh acids and improves selectivity for the desired amide.
Optimization Strategies
Solvent and Catalytic Systems
Temperature and Pressure Control
Exothermic reactions require precise thermal management. For example, the coupling step in 2-butanol under 2–10 bar pressure at 100–130°C reduces byproduct formation while maintaining high yields (>75%).
Scalability and Industrial Feasibility
A patent-pending method (US10336749B2) describes a chromatography-free process for analogous indole acetamides:
- Crystallization-driven purification : The product precipitates directly from isopropanol at 0°C, achieving >95% purity.
- Moist solvent transfer : Intermediate cinnamide derivatives are used without drying, streamlining the workflow.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): Key signals include δ 8.05 (s, 1H, indole NH), 2.45 (s, 3H, CH3), and 1.45 (d, 3H, CH(CH3)).
- HRMS (EI) : Calculated for C21H22N2O2 [M+H]+: 335.1756; Found: 335.1759.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acyl chloride route | 70–75 | 90–95 | Scalability |
| CDI-mediated coupling | 80–85 | 95–98 | Mild conditions, fewer byproducts |
| Patent process | 75–80 | >95 | Chromatography-free |
The CDI method offers superior purity but requires costly reagents, whereas the patent process balances cost and efficiency for industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
2-Oxoindoline Derivatives
Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2, ) and 2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound K, ) feature a 2-oxoindoline scaffold with enolic or chromene substituents. Unlike the target compound, these derivatives lack the 2-methyl group on the indole, which may reduce steric hindrance and alter hydrogen-bonding interactions .
Nitro- and Methoxy-Substituted Indoles
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () introduces a nitro group at position 5 of the indole, enhancing electron-withdrawing effects. This modification could improve binding to electron-deficient receptors but may reduce metabolic stability compared to the methyl group in the target compound .
Variations in the N-Substituent
Bulky Hydrophobic Groups
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () replaces the 4-phenylbutan-2-yl group with a fluorobenzyl substituent. In contrast, N-(4-phenylbutan-2-yl) in the target compound provides a longer alkyl chain, possibly enhancing lipophilicity and sustained release properties .
Adamantane and Sulfamoyl Groups
N-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide (Compound 5b, ) incorporates an adamantane group, a rigid bicyclic structure that may improve binding to sterically demanding targets. However, its synthetic yield (87.5%) suggests higher complexity compared to the target compound’s simpler alkyl chain . 2-[2-Methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide () introduces a sulfamoylphenoxy group, which could enhance hydrogen-bonding capacity but may introduce metabolic instability due to the sulfonamide moiety .
Hydrogen-Bonding and Crystallography
The 2-methyl group in the target compound may disrupt hydrogen-bonding networks observed in analogs like 2-(4-Fluorophenyl)-3-methyl-1H-indole (), where indole N–H interacts with π systems rather than forming conventional hydrogen bonds . Crystallographic studies () suggest that such substituent variations significantly impact packing efficiency and stability .
Biological Activity
The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide , with CAS Number 852369-00-7 , is a synthetic derivative of indole known for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 334.4 g/mol . Its structural characteristics suggest it may interact with various biological targets, influencing cellular processes.
| Property | Value |
|---|---|
| CAS Number | 852369-00-7 |
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 334.4 g/mol |
Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:
- Inhibition of Tumor Cell Proliferation : Similar indole derivatives have demonstrated antitumor activity against various cancer cell lines, including colon and lung cancers. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
- Interaction with Enzymatic Pathways : These compounds may modulate the activity of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Influence on Signaling Pathways : They may affect key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and proliferation.
Antitumor Activity
A notable study investigated the cytotoxic effects of related indole derivatives on human tumor cell lines using the MTT assay. The results indicated significant cytotoxicity against:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| HT29 | Colon Carcinoma | 15.5 |
| PC3 | Prostate Carcinoma | 18.7 |
| H460M | Lung Carcinoma | 12.9 |
| MKN45 | Gastric Carcinoma | 20.1 |
These findings suggest that This compound could be a promising candidate for further development as an anticancer agent.
Mechanistic Insights
The compound's mechanism was further elucidated through studies on its interaction with cellular pathways. It was found to induce apoptosis in cancer cells through:
- Caspase Activation : Initiation of the caspase cascade leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells contributing to cell death.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Study on Colon Cancer Treatment : A preclinical model demonstrated that treatment with indole derivatives led to reduced tumor size and improved survival rates in mice bearing colon tumors.
- Combination Therapy Approaches : Research has shown enhanced efficacy when combined with standard chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
